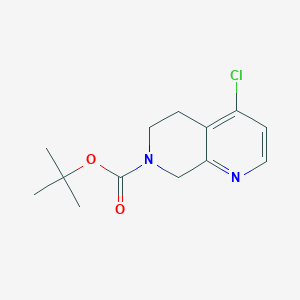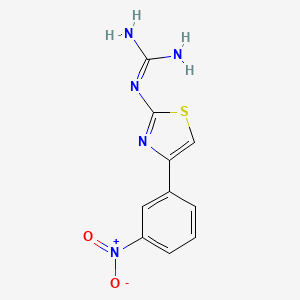
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a nitrophenyl group and a guanidine moiety. Thiazole rings are known for their aromaticity and biological activity, making them significant in medicinal chemistry
准备方法
. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and agrochemicals.
作用机制
The mechanism of action of 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine involves its interaction with biological targets such as enzymes and receptors. The guanidine moiety can enhance the release of neurotransmitters like acetylcholine, while the thiazole ring can interact with DNA and proteins, leading to various biological effects .
相似化合物的比较
Similar compounds include:
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Known for its antioxidant and enzyme inhibitory activities.
2-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine: Exhibits similar reactivity but with different substituents affecting its biological activity. 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H9N5O2S |
|---|---|
分子量 |
263.28 g/mol |
IUPAC 名称 |
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H9N5O2S/c11-9(12)14-10-13-8(5-18-10)6-2-1-3-7(4-6)15(16)17/h1-5H,(H4,11,12,13,14) |
InChI 键 |
AAYTYDUUQQDZBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
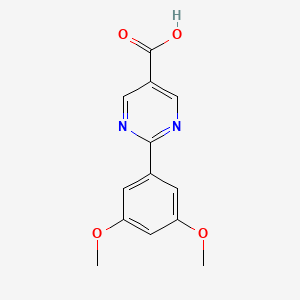
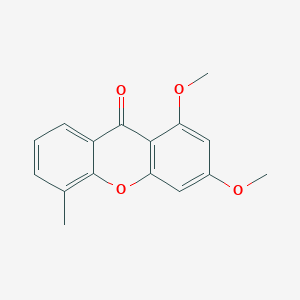
![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)
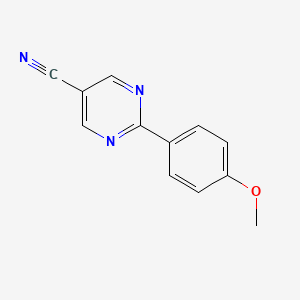
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)

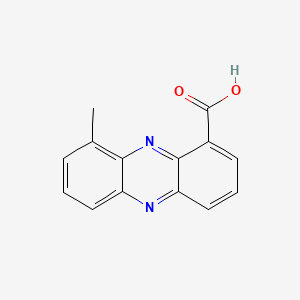
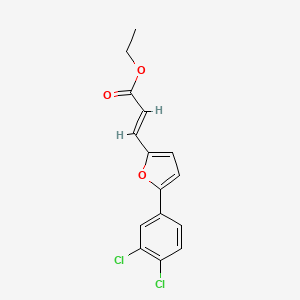
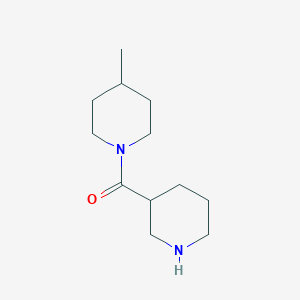
![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)

